molecular formula C21H27N B144020 4-Phenyl-1-(4-phenylbutyl)piperidine CAS No. 136534-70-8

4-Phenyl-1-(4-phenylbutyl)piperidine

Cat. No. B144020
M. Wt: 293.4 g/mol
InChI Key: HQGDPZPNAXRCSA-UHFFFAOYSA-N
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Description

4-Phenyl-1-(4-phenylbutyl)piperidine is a chemical compound with the molecular formula C21H27N . It is also known by its IUPAC name 4-Phenyl-1-(4-phenylbutyl)piperidine . This compound has an average mass of 293.446 Da and a monoisotopic mass of 293.214355 Da .


Synthesis Analysis

The synthesis of 4-Phenyl-1-(4-phenylbutyl)piperidine has been studied in the context of neuroprotection . It has been found that this compound can modulate neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protect against neonatal ischemic degeneration of striatal neurons .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-1-(4-phenylbutyl)piperidine consists of 21 carbon atoms, 27 hydrogen atoms, and 1 nitrogen atom . The ChemSpider ID for this compound is 2299855 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Phenyl-1-(4-phenylbutyl)piperidine are not detailed in the search results, it’s known that this compound has significant interactions in biological systems. For instance, it has been found to modulate neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenyl-1-(4-phenylbutyl)piperidine include a molecular formula of C21H27N and an average mass of 293.446 Da .

Scientific Research Applications

Neuroprotection in Ischemic Brain Injury

4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP), a sigma receptor agonist, has shown promise in protecting against ischemic brain injury. Studies demonstrate its potential in reducing infarction volume and protecting neurons in various models of ischemic injury. In a neonatal piglet model, PPBP attenuated neuronal damage in global hypoxia-ischemia by modulating neuronal nitric oxide synthase and postsynaptic density-95 coupling mechanisms (Yang et al., 2010). Similar neuroprotective effects were observed in rat models of transient focal ischemia, where PPBP administration reduced brain injury and improved outcomes (Takahashi et al., 1996).

Investigating Sigma Receptors in Brain Injury

PPBP's interaction with sigma receptors has been a focus of research in understanding its neuroprotective mechanisms. In studies involving cats and rats, PPBP's efficacy in reducing brain injury was linked to its action on sigma receptors, suggesting a pivotal role of these receptors in the progression of ischemic brain injury (Takahashi et al., 1995).

Modulation of Nitric Oxide Production and Neuroprotection

The neuroprotective effect of PPBP is also associated with the modulation of nitric oxide production in the brain. Studies have shown that PPBP attenuates nitric oxide production in ischemic and nonischemic brain regions, linking its neuroprotective action to the attenuation of neuronal nitric oxide synthase activity (Goyagi et al., 2001).

Application in Radiolabeling for Brain Studies

PPBP has been used in radiolabeling studies for investigating brain receptors. The synthesis of radiolabeled PPBP derivatives has allowed for the in vivo study of serotonin receptors in the brain using imaging techniques like positron emission tomography (Hashimoto et al., 1998).

Potential in Treating Neurological Conditions

Research also indicates the potential application of PPBP in treating various neurological conditions. For instance, its action in stabilizing mitochondrial membrane potential and inhibiting microglial activation highlights its relevance in addressing excitotoxic brain injury, a common feature in many neurological disorders (Wegleiter et al., 2014).

Future Directions

Future research on 4-Phenyl-1-(4-phenylbutyl)piperidine could focus on further elucidating its neuroprotective effects and potential therapeutic applications . For instance, it has been suggested that this compound could be used to provide neuroprotection from focal ischemia with prolonged reperfusion .

properties

IUPAC Name

4-phenyl-1-(4-phenylbutyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20/h1-6,9-10,12-13,21H,7-8,11,14-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGDPZPNAXRCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904029
Record name 4-Phenyl-1-(4-phenylbutyl)piperidine
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Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1-(4-phenylbutyl)piperidine

CAS RN

136534-70-8, 207572-62-1
Record name 4-Phenyl-1-(4-phenylbutyl)piperidine
Source CAS Common Chemistry
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Record name 4-Phenyl-1-(4-phenylbutyl)piperidine
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Record name 4-Phenyl-1-(4-phenylbutyl)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PPBP maleate
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Record name 4-phenyl-1-(4-phenylbutyl)piperidine
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Synthesis routes and methods

Procedure details

4-Phenylpiperidine (1 eq) was reacted with 4-phenylbromobutyl (1 eq) in the presence of K2CO3 in acetonitrile at reflux overnight. The product obtained was treated and purified on a silica column. The 1H NMR at 500 MHz is in accordance with the expected structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
306
Citations
H Takahashi, JR Kirsch, K Hashimoto, ED London… - Stroke, 1996 - Am Heart Assoc
Background and Purpose We tested the hypothesis that intravenous administration of the potent σ-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) during transient focal …
Number of citations: 64 www.ahajournals.org
I Harukuni, A Bhardwaj, AB Shaivitz, AC DeVries… - Stroke, 2000 - Am Heart Assoc
Background and Purpose—We previously showed that the intravenous administration of the potent ς 1 -receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP) provides …
Number of citations: 62 www.ahajournals.org
T Goyagi, A Bhardwaj, RC Koehler… - Anesthesia & …, 2003 - journals.lww.com
The in vivo signaling of ischemic neuroprotection provided by ς-receptor ligands remains unclear. Catecholamines have been implicated in the propagation of ischemic neuronal injury, …
Number of citations: 31 journals.lww.com
T Goyagi, S Goto, A Bhardwaj, VL Dawson, PD Hurn… - Stroke, 2001 - Am Heart Assoc
Background and Purpose—The potent σ 1 -receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) provides neuroprotection in experimental stroke. We tested the hypothesis that …
Number of citations: 99 www.ahajournals.org
H Takahashi, JR Kirsch, K Hashimoto, ED London… - Stroke, 1995 - Am Heart Assoc
Background and Purpose We tested the hypothesis that administration of 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a potent ς-receptor ligand, during transient focal ischemia would …
Number of citations: 55 www.ahajournals.org
I Harukuni, A Bhardwaj, RJ Traystman… - Anesthesia & …, 1998 - journals.lww.com
The IV administration of the potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) provides neuroprotection against focal cerebral ischemia. We tested the …
Number of citations: 23 journals.lww.com
K Wegleiter, M Hermann, A Posod… - Experimental …, 2014 - Elsevier
Premature birth represents a clinical situation of risk for brain injury. The diversity of pathophysiological processes complicates efforts to find effective therapeutic strategies. …
Number of citations: 25 www.sciencedirect.com
ZJ Yang, EL Carter, MT Torbey, LJ Martin… - Experimental …, 2010 - Elsevier
In adult stroke models, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a sigma receptor agonist, attenuates activity of neuronal nitric oxide synthase (nNOS), blunts ischemia-induced …
Number of citations: 66 www.sciencedirect.com
S Yang, NJ Alkayed, PD Hurn… - Anesthesia and …, 2009 - ncbi.nlm.nih.gov
Background Previous studies show that the potent, prototypical σ 1-receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) prevents cell death after oxygen-glucose deprivation (…
Number of citations: 21 www.ncbi.nlm.nih.gov
A Bhardwaj, M Sawada, ED London, RC Koehler… - Stroke, 1998 - Am Heart Assoc
Background and Purpose—ς-Receptor ligands ameliorate ischemic neuronal injury and modulate neuronal responses to N-methyl-d-aspartate (NMDA) receptor stimulation. Because …
Number of citations: 45 www.ahajournals.org

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